molecular formula C20H22FN5O B13773498 5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide

5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide

Cat. No.: B13773498
M. Wt: 367.4 g/mol
InChI Key: CWISFANUCRTMOR-UHFFFAOYSA-N
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Description

5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a fluorine atom, a piperazine ring, and an indazole core. It has garnered significant interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic compounds.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amine reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

Scientific Research Applications

5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline
  • 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine
  • 1H-Pyrazole-5-carboxamide derivatives

Uniqueness

5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H22FN5O

Molecular Weight

367.4 g/mol

IUPAC Name

5-fluoro-2-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]indazole-7-carboxamide

InChI

InChI=1S/C20H22FN5O/c1-24-6-8-25(9-7-24)12-14-2-4-17(5-3-14)26-13-15-10-16(21)11-18(20(22)27)19(15)23-26/h2-5,10-11,13H,6-9,12H2,1H3,(H2,22,27)

InChI Key

CWISFANUCRTMOR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)N3C=C4C=C(C=C(C4=N3)C(=O)N)F

Origin of Product

United States

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